Tetramethyltin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Transition-metal mediated reactions: Tetramethyltin acts as a methylating agent in reactions catalyzed by transition metals. It facilitates the conversion of:

Precursor for other Organotin Compounds:

- Tetramethyltin serves as a starting material for the synthesis of various other organotin compounds. These compounds possess diverse applications in:

Research into Organotin Chemistry:

- Due to its simple structure and well-defined properties, tetramethyltin is often used as a model compound in:

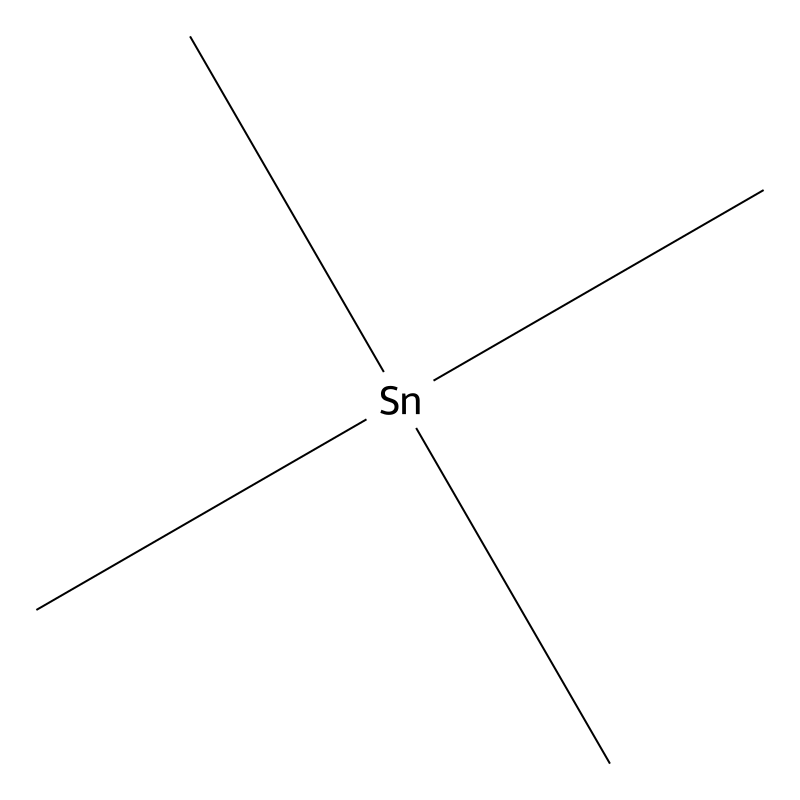

Tetramethyltin has the chemical formula (CH₃)₄Sn and is one of the simplest organotin compounds. It appears as a colorless liquid that is both volatile and toxic, necessitating careful handling in laboratory settings. The compound features a tetrahedral structure where a tin atom is surrounded by four methyl groups . Its molecular weight is approximately 178.848 g/mol, and it has unique physical properties such as a boiling point of 351 K and a melting point of 218.18 K .

- Palladium-Catalyzed Coupling Reactions: It reacts with acid chlorides to produce methyl ketones:

- Kocheshkov Redistribution Reaction: Tetramethyltin can be transformed into trimethyltin chloride through reactions with tin tetrachloride at elevated temperatures:

- Reactions with Silicon Compounds: It can react with silicon chloride to yield trimethyltin chloride and methyl chloride .

Research indicates that tetramethyltin exhibits neurotoxic properties. Studies have shown that exposure to organotin compounds can lead to adverse effects on the nervous system, including neurodevelopmental issues. Its toxicity is attributed to its ability to disrupt cellular signaling pathways and induce oxidative stress in biological systems .

Tetramethyltin can be synthesized through several methods:

- Grignard Reaction: The most common synthesis involves reacting methylmagnesium iodide with tin tetrachloride:

- Hydrolysis of Organotin Compounds: Hydrolysis of certain organotin precursors can also yield tetramethyltin under controlled conditions .

- Thermal Decomposition: Tetramethyltin can be produced by the thermal decomposition of other organotin compounds at high temperatures .

Tetramethyltin serves multiple purposes across various fields:

- Organic Synthesis: It is used for the conversion of acid chlorides to methyl ketones, facilitating complex organic reactions.

- Precursor for Other Organotin Compounds: It acts as a precursor for trimethyltin chloride, which is utilized in the production of stabilizers for polyvinyl chloride (PVC) materials.

- Surface Functionalization: Tetramethyltin can modify surfaces by grafting onto silica and zeolites, enhancing their chemical properties .

Studies have explored the interactions of tetramethyltin with various substrates, including metals and silicon-based materials. These interactions are crucial for understanding its reactivity and potential applications in catalysis and material science. For example, its reaction with technetium heptoxide produces colorless MeTcO₃ under specific conditions .

Several compounds share structural similarities with tetramethyltin. Below are notable examples along with their unique characteristics:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Trimethyltin Chloride | (CH₃)₃SnCl | Used extensively as a PVC stabilizer |

| Dimethyltin Dichloride | (CH₃)₂SnCl₂ | Exhibits different biological activity than tetramethyltin |

| Monomethyltin Oxide | (CH₃)SnO | Used in biocides; shows less toxicity than tetramethyltin |

Tetramethyltin's unique tetrahedral structure and reactivity set it apart from these similar compounds, making it particularly valuable in organic synthesis and material modification .

The discovery of tetramethyltin ((CH₃)₄Sn) is rooted in the broader development of organometallic chemistry. The first organotin compound, diethyltin diiodide, was synthesized by Edward Frankland in 1849. However, tetramethyltin emerged later as a structurally simpler tetraalkyltin compound. Early synthetic routes involved reactions between tin halides and organometallic reagents. For example, the Grignard method—reacting methylmagnesium iodide with tin tetrachloride (SnCl₄)—became a cornerstone for its production.

Key milestones include:

- 1852: Löwig reported alkyltin synthesis using tin-sodium alloys, laying groundwork for later advances.

- Early 20th century: Systematic studies by Krause and Kraus refined synthetic methods, enabling reproducible yields.

- 1954: An improved synthesis protocol optimized reaction conditions, achieving higher purity and scalability.

Table 1: Historical Synthesis Methods for Tetramethyltin

| Method | Reactants | Year | Key Contributors |

|---|---|---|---|

| Grignard Reaction | SnCl₄ + CH₃MgI | 1916 | Krause, Grüttner |

| Redistribution Reaction | (CH₃)₃SnCl + SnCl₄ | 1930 | Kocheshkov |

| Direct Methylation | Sn + CH₃X (X = halide) | 1954 | Gilman, Abbott |

Significance in Organometallic Chemistry

Tetramethyltin holds a pivotal role in organometallic research due to its structural simplicity and reactivity. Its tetrahedral geometry (Sn–C bond length: 222 pm) serves as a model for understanding hybridization and bonding in heavier main-group elements. Key contributions include:

- Catalysis: Acts as a methylating agent in palladium-catalyzed cross-coupling reactions, converting acid chlorides to methyl ketones.

- Material Science: Used in chemical vapor deposition (CVD) to fabricate tin dioxide (SnO₂) films for optoelectronic applications.

- Mechanistic Studies: Its reactions with halogens and oxygen provide insights into radical pathways and oxidative addition mechanisms.

Table 2: Key Applications of Tetramethyltin

| Application | Reaction/Process | Outcome |

|---|---|---|

| Organic Synthesis | RCOCl + (CH₃)₄Sn → RCOCH₃ | Methyl ketone formation |

| Surface Functionalization | (CH₃)₄Sn + SiO₂ → Surface-bound Sn | Hydrophobic coatings |

| Precursor Chemistry | (CH₃)₄Sn + SnCl₄ → (CH₃)₃SnCl | PVC stabilizer synthesis |

Position in Organotin Chemistry Research

Tetramethyltin occupies a unique niche within organotin chemistry, distinct from tri- and diorganotin derivatives. Its stability and volatility make it indispensable for both fundamental and applied studies:

- Comparative Reactivity: Unlike trimethyltin chloride ((CH₃)₃SnCl), tetramethyltin resists hydrolysis, enabling its use in anhydrous conditions.

- Research Trends:

Table 3: Physical Properties of Tetramethyltin vs. Related Compounds

| Property | Tetramethyltin | Trimethyltin Chloride | Dimethyltin Dichloride |

|---|---|---|---|

| Boiling Point (°C) | 74–75 | 154 | 206 |

| Density (g/cm³) | 1.291 | 1.703 | 1.922 |

| Sn–C Bond Length (pm) | 222 | 215 | 210 |

Molecular Structure and Composition

Chemical Formula and Molecular Weight

Tetramethyltin is an organometallic compound with the chemical formula C₄H₁₂Sn [1] [2] [3]. The compound has a molecular weight of 178.85 grams per mole, as established through various analytical determinations [1] [2] [3]. The International Union of Pure and Applied Chemistry systematic name for this compound is tetramethylstannane [2] [8]. The compound is registered under Chemical Abstracts Service number 594-27-4, which serves as its unique identifier in chemical databases [1] [2] [3].

The molecular composition consists of one tin atom covalently bonded to four methyl groups, making it one of the simplest organotin compounds [1]. Each methyl group contributes three hydrogen atoms to the overall molecular structure, resulting in the empirical formula that accurately reflects the tetramethyl substitution pattern around the central tin atom [1] [2].

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₄H₁₂Sn | [1] [2] [3] |

| IUPAC Name | tetramethylstannane | [2] [8] |

| Molecular Weight (g/mol) | 178.85 | [1] [2] [3] [5] [6] [8] |

| CAS Registry Number | 594-27-4 | [1] [2] [3] [5] [6] [8] |

Tetrahedral Geometry and Bond Characteristics

The molecular geometry of tetramethyltin adopts a tetrahedral configuration around the central tin atom [1] [4] [12]. In this arrangement, the tin atom is surrounded by four methyl groups positioned at the vertices of a regular tetrahedron [1]. The bond angles between adjacent carbon-tin-carbon linkages measure 109.5 degrees, which is characteristic of perfect tetrahedral geometry [4] [12].

The coordination number of tin in tetramethyltin is four, corresponding to the four methyl groups directly bonded to the metal center [4]. The hybridization state of the tin atom is sp³, which accounts for the observed tetrahedral geometry [4]. The molecular point group symmetry is Td, reflecting the high degree of symmetrical substitution [1] [4].

The carbon-tin bond length in tetramethyltin is approximately 2.15 Angstroms, which is typical for carbon-tin single bonds in organometallic compounds [19]. This bond length represents an increase compared to carbon-carbon bonds due to the larger atomic radius of tin relative to carbon [19]. The steric number of the central tin atom is four, calculated from the sum of bonded atoms and lone pairs around the metal center [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Geometry | Tetrahedral | [1] [4] [12] |

| Bond Angles (degrees) | 109.5 | [4] [12] |

| Coordination Number of Tin | 4 | [4] |

| Hybridization of Tin | sp³ | [4] |

| Point Group Symmetry | Td | [1] [4] |

| Carbon-Tin Bond Length (Å) | 2.15 (typical C-Sn bond) | [19] |

| Steric Number | 4 | [4] |

Isotopic Distribution of Tin in Tetramethyltin

Tin possesses the largest number of stable isotopes among all elements in the periodic table, with ten naturally occurring isotopic forms [13]. This isotopic diversity directly influences the mass spectral characteristics and nuclear magnetic resonance properties of tetramethyltin [13] [14]. The most abundant tin isotope in natural samples is ¹²⁰Sn, comprising 32.97 percent of natural tin [13].

The second most abundant isotope is ¹¹⁸Sn, accounting for 24.01 percent of the natural distribution [13]. The isotope ¹¹⁶Sn represents 14.24 percent of natural tin, while ¹¹⁹Sn constitutes 8.58 percent [13]. The remaining isotopes occur in smaller proportions: ¹¹⁷Sn at 7.57 percent, ¹²⁴Sn at 5.98 percent, ¹²²Sn at 4.71 percent, ¹¹²Sn at 0.95 percent, ¹¹⁴Sn at 0.65 percent, and ¹¹⁵Sn at 0.34 percent [13].

The high number of stable tin isotopes results from tin having an atomic number of 50, which represents a magic number in nuclear physics [13]. This isotopic complexity manifests in the mass spectrometry of tetramethyltin, where multiple molecular ion peaks are observed corresponding to different isotopic combinations [9] [13].

| Isotope (amu) | Natural Abundance (%) | Reference |

|---|---|---|

| 112 | 0.95 | [13] |

| 114 | 0.65 | [13] |

| 115 | 0.34 | [13] |

| 116 | 14.24 | [13] |

| 117 | 7.57 | [13] |

| 118 | 24.01 | [13] |

| 119 | 8.58 | [13] |

| 120 | 32.97 | [13] |

| 122 | 4.71 | [13] |

| 124 | 5.98 | [13] |

Physical Properties

Physical State and Appearance

Tetramethyltin exists as a liquid under standard temperature and pressure conditions [2] [3] [5]. The compound presents as a colorless liquid with no visible tint or opacity [2] [3] [5]. The liquid state of tetramethyltin at room temperature results from its relatively low melting point and moderate intermolecular forces [2] [3].

The physical appearance of pure tetramethyltin is characterized by its clarity and absence of color, making it visually similar to water or other colorless organic liquids [2] [3] [5]. The compound maintains its liquid state across a wide temperature range, from its melting point at -54 degrees Celsius to its boiling point at 74-75 degrees Celsius [3] [5] [6].

Melting and Boiling Points

The melting point of tetramethyltin occurs at -54 degrees Celsius, indicating that the compound remains solid only at significantly reduced temperatures [3] [5] [6] [10]. This low melting point reflects the relatively weak intermolecular forces between tetramethyltin molecules in the crystalline state [3].

The boiling point of tetramethyltin ranges from 74 to 75 degrees Celsius at standard atmospheric pressure [3] [5] [6] [8] [10]. This moderate boiling point facilitates the compound's use in various chemical applications where controlled volatility is desired [3] [5]. The narrow range of reported boiling point values demonstrates the consistency of measurements across different research groups [3] [5] [6] [8] [10].

The triple point temperature of tetramethyltin has been precisely determined as 218.05 Kelvin, corresponding to -55.1 degrees Celsius [15]. Critical temperature measurements indicate that tetramethyltin reaches its critical point at 521.81 Kelvin, equivalent to 248.66 degrees Celsius [15].

Density and Refractive Index

The density of tetramethyltin at 20 degrees Celsius is 1.291 grams per cubic centimeter [5] [6] [10]. This density value places tetramethyltin among the moderately dense organic liquids, reflecting the presence of the heavy tin atom in its molecular structure [5] [6]. The density measurement provides important information for volume-to-mass conversions in quantitative chemical applications [5] [6].

The refractive index of tetramethyltin, measured at 20 degrees Celsius using the sodium D-line at 589 nanometers, is 1.441 [5] [6] [10]. This refractive index value falls within the typical range for organometallic compounds and provides a characteristic optical property for compound identification [5] [6]. The refractive index measurement serves as a purity criterion and aids in the characterization of tetramethyltin samples [5] [6] [10].

Solubility Characteristics

Tetramethyltin demonstrates distinct solubility patterns that reflect its molecular structure and polarity characteristics [6]. The compound is insoluble in water, which is consistent with its organometallic nature and the hydrophobic character of the methyl substituents [6]. This water insolubility limits its direct application in aqueous systems but enhances its stability toward hydrolysis [6].

In contrast to its water insolubility, tetramethyltin exhibits excellent solubility in organic solvents [6]. The compound dissolves readily in both polar and nonpolar organic solvents, demonstrating its compatibility with a wide range of organic reaction media [6]. This broad solubility profile in organic systems facilitates its use as a reagent in organic synthesis and as a precursor for other organotin compounds [6].

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Insoluble | [6] |

| Organic Solvents | Soluble | [6] |

| Polar Organic Solvents | Soluble | [6] |

| Nonpolar Organic Solvents | Soluble | [6] |

Thermodynamic Properties

Heat of Vaporization

The heat of vaporization of tetramethyltin has been determined through multiple experimental approaches, yielding consistent results across different temperature ranges [15]. At the standard reference temperature of 298.15 Kelvin, the heat of vaporization is 32.0 ± 0.8 kilojoules per mole [15]. This value represents the energy required to convert one mole of liquid tetramethyltin to vapor at constant temperature and pressure [15].

Temperature-dependent measurements reveal variations in the heat of vaporization across different thermal conditions [15]. At 311 Kelvin, the heat of vaporization increases slightly to 32.6 ± 0.2 kilojoules per mole [15]. Over the broader temperature range of 313 to 393 Kelvin, the average heat of vaporization is 31.3 kilojoules per mole [15].

Additional thermodynamic measurements include the heat of formation, which has been determined as -50 ± 80 kilojoules per mole [15]. The heat of fusion at the melting point is 9.234 kilojoules per mole, while the corresponding entropy of fusion is 42.35 joules per mole per Kelvin [15]. The critical pressure of tetramethyltin is 29.813 bar, providing insight into the compound's behavior under extreme conditions [15].

| Property | Value | Reference |

|---|---|---|

| Heat of Vaporization at 298.15 K (kJ/mol) | 32.0 ± 0.8 | [15] |

| Heat of Vaporization at 311 K (kJ/mol) | 32.6 ± 0.2 | [15] |

| Heat of Vaporization at 313-393 K (kJ/mol) | 31.3 | [15] |

| Heat of Formation (ΔfH°) (kJ/mol) | -50 ± 80 | [15] |

| Triple Point Temperature (K) | 218.05 | [15] |

| Critical Temperature (K) | 521.81 | [15] |

| Critical Pressure (bar) | 29.813 | [15] |

| Heat of Fusion (kJ/mol) | 9.234 | [15] |

| Entropy of Fusion (J/mol·K) | 42.35 | [15] |

Flash Point and Thermal Stability

The flash point of tetramethyltin is -12 degrees Celsius, indicating that the compound forms flammable vapor-air mixtures at temperatures well below room temperature [3] [5] [6]. This low flash point classifies tetramethyltin as a highly flammable liquid that requires careful handling and storage procedures [3] [5]. The flash point measurement is critical for establishing appropriate fire prevention measures in laboratory and industrial settings [3] [5] [6].

Thermal stability studies of tetramethyltin reveal that the compound undergoes decomposition at elevated temperatures [7]. Pyrolysis investigations conducted in toluene carrier flow systems demonstrate that thermal decomposition begins to occur significantly at temperatures above 530 degrees Celsius [7]. The decomposition process involves the sequential loss of methyl radicals from the tin center, ultimately leading to the formation of various tin-containing fragments and organic products [7].

1H NMR Characteristics

Tetramethyltin exhibits distinctive proton nuclear magnetic resonance characteristics that reflect its tetrahedral molecular geometry and the unique electronic environment created by the tin center [1]. In liquid-phase measurements using tetramethylsilane as an internal standard, the proton signal appears as a singlet at 0.07 parts per million [2]. This upfield chemical shift is characteristic of methyl groups directly bonded to tin and reflects the electron-donating nature of the tin-carbon bonds.

The high-resolution proton nuclear magnetic resonance spectrum reveals the presence of scalar coupling to the magnetically active tin isotopes [1]. Specifically, the main proton resonance is accompanied by satellite peaks arising from two-bond coupling to ¹¹⁹Sn, ¹¹⁷Sn, and ¹¹⁵Sn nuclei. The coupling constants for these interactions are 54.17 Hz for ²J(¹¹⁹Sn,¹H), 51.17 Hz for ²J(¹¹⁷Sn,¹H), and 47.52 Hz for ²J(¹¹⁵Sn,¹H) [1]. These values demonstrate the expected trend where coupling constants increase with the gyromagnetic ratio of the tin isotope, with ¹¹⁹Sn showing the largest coupling due to its highest sensitivity among the tin isotopes.

Gas-phase proton nuclear magnetic resonance measurements provide additional insights into the intrinsic properties of isolated tetramethyltin molecules [1]. Through extrapolation to zero-density limit using buffer gases such as carbon dioxide and nitrous oxide, the absolute nuclear magnetic shielding of protons in an isolated molecule was determined to be 30.70 parts per million [1]. This represents a significant difference from the liquid-phase chemical shift, indicating substantial intermolecular effects in the condensed phase.

13C NMR Analysis

Carbon-13 nuclear magnetic resonance spectroscopy of tetramethyltin reveals important structural and electronic information about the methyl groups and their interaction with the tin center [1]. The carbon-13 spectrum displays characteristic coupling patterns that provide evidence for the tetrahedral symmetry of the molecule and the equivalence of all four methyl groups.

The direct carbon-tin coupling constants represent some of the most significant scalar interactions observed in the nuclear magnetic resonance spectrum of tetramethyltin [1]. One-bond coupling constants were measured as 338.23 Hz for ¹J(¹¹⁹Sn,¹³C), 323.21 Hz for ¹J(¹¹⁷Sn,¹³C), and 297.2 Hz for ¹J(¹¹⁵Sn,¹³C) [1]. These large coupling constants reflect the direct bonding interaction between carbon and tin atoms and follow the expected isotope dependence based on the nuclear magnetic moments of the respective tin isotopes.

In addition to tin coupling, the carbon-13 nuclei exhibit coupling to the directly bonded protons [1]. The one-bond carbon-hydrogen coupling constant was measured as 127.62 Hz in the liquid phase and 127.10 Hz in the gas phase [1]. The small difference between gas and liquid phases indicates that this coupling constant is relatively insensitive to intermolecular interactions, suggesting that the carbon-hydrogen bond characteristics remain largely unchanged between different phases.

Gas-phase carbon-13 nuclear magnetic resonance measurements yielded an absolute nuclear magnetic shielding value of 198.76 parts per million for an isolated tetramethyltin molecule [1]. This gas-phase measurement provides a reference point for understanding the effects of intermolecular interactions on carbon-13 chemical shifts in various condensed phases.

115/117/119Sn NMR Studies

Tin nuclear magnetic resonance spectroscopy represents one of the most informative aspects of tetramethyltin characterization, as the compound serves as the primary reference standard for tin nuclear magnetic resonance measurements [1] [3]. Tetramethyltin is unique among organometallic compounds in that tin possesses three nuclear magnetic resonance-active isotopes with spin one-half: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn [3].

Among these isotopes, ¹¹⁹Sn is typically the most useful for nuclear magnetic resonance studies due to its relatively high natural abundance of 8.59% and favorable nuclear magnetic properties [3]. The ¹¹⁷Sn isotope, with a natural abundance of 7.68%, provides similar sensitivity but is slightly less preferred [3]. In contrast, ¹¹⁵Sn, despite being nuclear magnetic resonance-active, presents significant experimental challenges due to its extremely low natural abundance of only 0.34% [1] [3].

Gas-phase tin nuclear magnetic resonance measurements of tetramethyltin have provided fundamental insights into the intrinsic nuclear magnetic shielding properties of tin in this molecular environment [1]. High-precision measurements using buffer gas techniques yielded an absolute nuclear magnetic shielding value of 2172 parts per million for ¹¹⁹Sn in an isolated molecule at 300 K [1]. This represents one of the most precise determinations of tin nuclear magnetic shielding available and serves as a crucial benchmark for theoretical calculations.

The chemical shift range for tin nuclear magnetic resonance is exceptionally wide, spanning approximately 2600 parts per million from -1900 to +700 parts per million [3]. This enormous range makes tin nuclear magnetic resonance particularly sensitive to changes in chemical environment and coordination geometry. Tetramethyltin, being defined as the zero point of the tin chemical shift scale, provides the reference against which all other organotin compounds are measured.

Gas-Phase vs. Liquid-Phase NMR Comparisons

The comparison between gas-phase and liquid-phase nuclear magnetic resonance measurements of tetramethyltin reveals significant insights into the role of intermolecular interactions in determining spectroscopic properties [1]. These studies represent some of the most detailed investigations of phase effects on nuclear magnetic resonance parameters for any organometallic compound.

For proton nuclear magnetic resonance, the transition from gas to liquid phase results in a substantial deshielding effect [1]. The gas-phase absolute shielding of 30.70 parts per million contrasts markedly with the liquid-phase chemical shift of 0.07 parts per million relative to tetramethylsilane. This difference demonstrates that intermolecular interactions in the liquid phase lead to reduced electron density around the protons, resulting in downfield shifts.

Carbon-13 nuclei exhibit similar behavior, showing deshielding upon transition from gas to liquid phase [1]. The gas-phase absolute shielding of 198.76 parts per million provides a baseline for understanding how intermolecular forces affect the electronic environment of the methyl carbon atoms. The deshielding observed for both proton and carbon-13 nuclei suggests that intermolecular interactions in the liquid phase involve electron density redistribution that reduces nuclear shielding.

In contrast to the behavior of proton and carbon-13 nuclei, tin nuclei become more shielded in the liquid phase compared to the gas phase [1]. This unusual behavior suggests that the electronic environment around tin is affected differently by intermolecular interactions. The increased shielding may result from specific types of intermolecular associations or changes in the local magnetic environment that preferentially affect the tin center.

The scalar coupling constants also show phase dependence, although the effects are generally smaller than those observed for chemical shifts [1]. The one-bond carbon-hydrogen coupling constant decreases slightly from 127.62 Hz in the liquid phase to 127.10 Hz in the gas phase, indicating that this parameter is relatively insensitive to intermolecular effects.

Intermolecular Effects on Chemical Shifts

Detailed studies of intermolecular effects on tetramethyltin nuclear magnetic resonance parameters have provided fundamental insights into how molecular interactions influence spectroscopic properties [1]. These investigations employed sophisticated buffer gas techniques using carbon dioxide and nitrous oxide as collision partners to examine the density dependence of chemical shifts in the gas phase.

The intermolecular interactions between tetramethyltin and buffer gases were quantified using virial expansion analysis [1]. For proton and carbon-13 nuclei, the second virial parameters for chemical shift dependence were found to be negative, indicating that increasing gas density leads to deshielding effects [1]. This behavior is consistent with the general trend observed when transitioning from gas to liquid phases.

Remarkably, the tin nuclei exhibit positive second virial parameters, meaning that increasing gas density leads to increased shielding [1]. This unusual behavior distinguishes tin from the lighter nuclei in the molecule and suggests that tin experiences different types of intermolecular interactions. The positive virial parameters for tin are consistent with the observation that tin nuclei become more shielded in the liquid phase.

Both carbon dioxide and nitrous oxide were found to interact with tetramethyltin to similar extents, despite their different molecular properties [1]. This suggests that the intermolecular interactions are primarily determined by general physical properties such as polarizability rather than specific chemical interactions.

Isotope effects on nuclear magnetic shielding have also been characterized for tetramethyltin [1]. The presence of carbon-13 atoms in the molecule produces measurable changes in the tin nuclear magnetic resonance signals, with isotope shifts of -37 parts per billion observed for tin nuclei [1]. In contrast, the isotope effect on proton resonances is much smaller, approximately -1 part per billion [1]. These isotope effects provide additional evidence for the sensitivity of nuclear magnetic resonance parameters to subtle changes in molecular structure and electronic environment.

Mass Spectrometry

Fragmentation Patterns

The mass spectrometric fragmentation of tetramethyltin under electron ionization conditions reveals characteristic patterns that reflect both the molecular structure and the unique properties of organotin compounds [4] [5]. The fragmentation behavior provides valuable information for identification and structural characterization of this important organometallic compound.

Under standard electron ionization conditions at 70 electron volts, tetramethyltin exhibits a distinctive fragmentation pattern dominated by the loss of methyl groups from the molecular ion [4]. The molecular ion peak appears at mass-to-charge ratio 180, corresponding to the molecular weight when considering the most abundant tin isotope, ¹²⁰Sn [5]. However, due to the presence of multiple stable tin isotopes, the molecular ion region displays a complex isotope pattern that spans several mass units.

The base peak in the mass spectrum occurs at mass-to-charge ratio 165, corresponding to the loss of one methyl radical from the molecular ion to form the trimethyltin cation [Me₃Sn]⁺ [4]. This fragment represents the most stable ionic species under electron ionization conditions and demonstrates the tendency of organotin compounds to undergo stepwise demethylation. The high intensity of this peak reflects the relative stability of the trimethyltin cation compared to other possible fragmentation products.

Sequential methyl loss continues with the formation of dimethyltin and monomethyltin cations, although these species appear with progressively lower intensities [4]. The fragmentation pattern follows the general sequence: [Me₄Sn]⁺- → [Me₃Sn]⁺ → [Me₂Sn]⁺- → [MeSn]⁺ → [Sn]⁺- , with each step involving the loss of a methyl radical (mass 15) or methyl cation.

The presence of multiple tin isotopes significantly complicates the mass spectrum, as each fragment containing tin exhibits the characteristic tin isotope pattern [5]. The natural abundance of tin isotopes (¹¹⁶Sn: 14.5%, ¹¹⁷Sn: 7.7%, ¹¹⁸Sn: 24.2%, ¹¹⁹Sn: 8.6%, ¹²⁰Sn: 32.6%, ¹²²Sn: 4.6%, ¹²⁴Sn: 5.8%) creates a complex envelope of peaks for each tin-containing fragment, which can be used for confirmation of molecular composition.

Identification of Fragment Ions

The identification of specific fragment ions in the tetramethyltin mass spectrum has been facilitated by high-resolution mass spectrometry and isotope pattern analysis [5]. The dominant fragmentation pathway involves the sequential loss of methyl groups, producing a series of characteristic organotin fragments.

The trimethyltin cation [Me₃Sn]⁺ at mass-to-charge ratio 165 (for ¹²⁰Sn) represents the most abundant fragment ion and serves as a diagnostic peak for tetramethyltin identification [4]. This fragment retains three methyl groups bonded to tin and exhibits the full tin isotope pattern. The relative intensities of the isotope peaks in this fragment match the natural abundance distribution of tin isotopes, confirming the presence of a single tin atom.

Dimethyltin fragments [Me₂Sn]⁺- appear at mass-to-charge ratio 150 (for ¹²⁰Sn) and represent the product of two-methyl loss from the molecular ion [4]. These radical cations are less stable than the odd-electron trimethyltin cations, resulting in lower abundance in the mass spectrum. The dimethyltin fragments can undergo further decomposition to form monomethyltin species.

Individual tin cation peaks appear throughout the spectrum, with ¹²⁰Sn⁺ being the most prominent at mass-to-charge ratio 120 [5]. These atomic tin ions result from complete demethylation and represent the ultimate fragmentation products. The relative intensities of different tin isotope peaks (¹¹⁶Sn⁺, ¹¹⁷Sn⁺, ¹¹⁸Sn⁺, ¹¹⁹Sn⁺, ¹²⁰Sn⁺, ¹²²Sn⁺, ¹²⁴Sn⁺) provide definitive confirmation of the presence of tin in the molecule.

Methyl-related fragments also appear in the spectrum, including the methyl cation [CH₃]⁺ at mass-to-charge ratio 15 and various hydrocarbon fragments [4]. However, these peaks are typically much less intense than the tin-containing fragments and may not be prominent enough for reliable identification purposes.

The fragmentation study using low-energy mass-selected ion beam techniques has revealed additional details about the decomposition mechanism [5]. Under these conditions, the dominant fragment ions identified were H⁺, CH₂⁺, and Sn⁺, indicating that complete molecular decomposition can occur under certain ionization conditions. The formation of CH₂⁺ rather than CH₃⁺ suggests that hydrogen abstraction processes may compete with simple methyl loss under low-energy conditions.

Advanced mass spectrometric techniques, including tandem mass spectrometry and accurate mass measurements, have enabled more detailed characterization of the fragmentation pathways [6]. These studies have confirmed that the primary fragmentation mechanism involves homolytic cleavage of tin-carbon bonds, with the charge preferentially retained on the tin-containing fragments due to the lower ionization energy of organotin species compared to hydrocarbon fragments.

Infrared Spectroscopy

Infrared spectroscopy of tetramethyltin provides detailed information about the vibrational modes of the molecule and has been extensively studied to understand the bonding characteristics and molecular structure [7] [8]. The infrared spectrum exhibits characteristic absorption bands that can be assigned to specific vibrational modes based on the tetrahedral symmetry of the molecule.

The carbon-hydrogen stretching region of the infrared spectrum shows multiple bands characteristic of methyl groups bonded to tin [9]. The symmetric carbon-hydrogen stretching modes appear in the region around 2935-2936 wavenumbers, while the antisymmetric stretching modes are observed at higher frequencies around 3000-3028 wavenumbers [10]. These frequencies are slightly shifted compared to simple alkanes due to the influence of the tin atom on the electronic environment of the methyl groups.

The methyl deformation modes provide important structural information and appear in the fingerprint region of the spectrum [10]. The antisymmetric methyl deformation modes are observed around 1414-1418 wavenumbers, while the symmetric deformation modes appear at lower frequencies around 1240-1272 wavenumbers [10]. These vibrations are sensitive to the tin-carbon bonding and provide evidence for the tetrahedral geometry around the tin center.

The tin-carbon stretching vibrations represent some of the most characteristic features of the tetramethyltin infrared spectrum [10]. These modes appear in the low-frequency region around 530-572 wavenumbers and are diagnostic for the presence of tin-carbon bonds [10]. The frequency of these vibrations is influenced by the mass of the tin atom and the strength of the tin-carbon bonds, making them useful for structural identification.

Skeletal deformation modes involving the carbon-tin-carbon bond angles appear at even lower frequencies, typically below 200 wavenumbers [10]. These modes are often difficult to observe with standard infrared instruments but provide important information about the molecular geometry and force constants of the tin-carbon framework.

Studies of tetramethyltin under high-pressure conditions have revealed additional details about the vibrational properties and structural behavior [11]. Raman spectroscopy combined with synchrotron X-ray diffraction measurements up to pressures of 49.9 gigapascals have shown that tetramethyltin undergoes several phase transitions that affect the vibrational spectrum [11]. These high-pressure studies provide insights into the intermolecular interactions and packing arrangements in the solid state.

The infrared spectrum of tetramethyltin in the gas phase differs subtly from that observed in the liquid or solid phases [12]. Gas-phase measurements eliminate intermolecular interactions and provide information about the intrinsic vibrational properties of isolated molecules. These studies are particularly valuable for comparison with theoretical calculations and for understanding the effects of molecular environment on vibrational frequencies.

Fourier transform infrared spectroscopy has been employed to study the thermal decomposition of tetramethyltin under various conditions [7] [13]. These investigations have provided kinetic and mechanistic information about the breakdown pathways of the molecule at elevated temperatures. The infrared technique allows real-time monitoring of reactant consumption and product formation during thermal decomposition processes.

Gas Chromatography Analysis

Gas chromatography represents the most widely used analytical technique for the separation, identification, and quantification of tetramethyltin in various matrices [14] [15]. The volatile nature of tetramethyltin, with its boiling point of 74-75°C, makes it particularly well-suited for gas chromatographic analysis without the need for derivatization procedures.

Standard gas chromatographic conditions for tetramethyltin analysis typically employ a non-polar stationary phase such as RTx-1 or similar methylsiloxane columns [14]. The analysis is commonly performed using temperature programming, starting at relatively low column temperatures around 70-160°C to achieve optimal separation [14]. Injection port temperatures are typically maintained at 150-250°C to ensure complete volatilization of the sample without thermal decomposition.

Detection methods for tetramethyltin gas chromatography vary depending on the analytical requirements and available instrumentation [15]. Flame ionization detection provides good sensitivity and is commonly used for routine analyses, with detection limits in the microgram range [14]. For enhanced selectivity and lower detection limits, specialized detectors such as pulsed flame photometric detection or atomic emission detection have been employed [15] [16].

The retention behavior of tetramethyltin in gas chromatography is influenced by its molecular structure and intermolecular interactions with the stationary phase [14]. Under typical analytical conditions, tetramethyltin elutes as a sharp, well-defined peak with retention times typically ranging from 4 to 7 minutes, depending on the specific chromatographic conditions employed. The peak shape is generally excellent due to the volatile nature and thermal stability of the compound under normal analytical conditions.

Quantitative analysis of tetramethyltin by gas chromatography requires careful attention to calibration procedures and potential interferences [14]. Internal standard methods are often preferred to account for injection volume variations and system performance fluctuations. Suitable internal standards include structurally related compounds such as tetraethyltin or other organotin compounds that elute separately from tetramethyltin.

Specialized applications of gas chromatography for tetramethyltin include environmental monitoring and occupational exposure assessment [14] [17]. These applications require validated methods with documented precision, accuracy, and detection limits. The OSHA method for tetramethyltin employs charcoal tube sampling followed by carbon disulfide desorption and gas chromatographic analysis with flame ionization detection [14] [17].

Advanced gas chromatographic techniques have been developed for enhanced specificity in tetramethyltin analysis [18] [19]. Laser-enhanced ionization detection provides exceptional sensitivity and selectivity for tin-containing compounds, with detection limits in the picogram range [18]. Similarly, low-pressure gas chromatography coupled with tandem mass spectrometry offers superior separation efficiency and molecular identification capabilities [19].

Sample preparation for gas chromatographic analysis of tetramethyltin depends on the sample matrix and analytical objectives [16] [19]. For air samples, direct injection or thermal desorption techniques are commonly employed [14]. Liquid samples may require extraction procedures to isolate tetramethyltin from complex matrices, with hexane being a commonly used extraction solvent [20].

UNII

GHS Hazard Statements

H225 (50%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H300 (94.68%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (94.68%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H400 (68.09%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (94.68%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Environmental Hazard